2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
Description
BenchChem offers high-quality 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSNFOMZCUMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823731-18-5 | |
| Record name | 2,4-dichloro-5H,6H-furo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Insights into Furo[2,3-d]pyrimidine Analogs: X-ray Crystallography and Target Inhibition Mechanisms
Executive Summary
The furo[2,3-d]pyrimidine scaffold has emerged as a highly versatile bioisostere for purines, quinazolines, and pteridines in modern drug discovery. By replacing the traditional 6-6 bicyclic systems with a 6-5 fused heterocyclic core, medicinal chemists can fundamentally alter the electron density, dipole moment, and conformational flexibility of the pharmacophore[1]. This in-depth technical guide examines the structural biology of furo[2,3-d]pyrimidine analogs, specifically focusing on their X-ray crystallographic binding modes with key oncologic targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Dihydrofolate Reductase (DHFR).
Mechanistic Rationale: The Furo[2,3-d]pyrimidine Pharmacophore
The substitution of a pyrrole or pyrazine ring with a furan ring in the bicyclic core introduces a highly electronegative oxygen atom into the 5-membered ring. This seemingly minor atomic substitution dictates several critical causal effects in target binding:
-
Altered Hydrogen Bonding: The furan oxygen can act as a localized hydrogen bond acceptor, enabling novel interactions with structured water molecules or active-site residues that are inaccessible to standard pyrimidines.
-
Conformational Restriction: The bond angles of the furo-pyrimidine core restrict the rotational freedom of exocyclic substituents (e.g., at the C5 or C6 positions), locking the ligand into a bioactive conformation that reduces the entropic penalty of binding[2].
-
Steric Relief: The smaller van der Waals radius of the furan ring compared to a 6-membered ring allows the scaffold to penetrate deeper into constricted hydrophobic pockets, such as the DFG-out allosteric site in kinases.
X-ray Crystallographic Case Studies
Case Study 1: VEGFR2 and Tie-2 Inhibition (PDB: 1YWN)
Angiogenesis is heavily mediated by the VEGFR2 signaling cascade. Furo[2,3-d]pyrimidines have been optimized as potent Type II kinase inhibitors. For example, the analog 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine (Compound 7k) demonstrates sub-3 nM inhibitory activity against VEGFR2[3].
High-resolution X-ray crystallography (1.71 Å) reveals the precise causality of this potency[4]. The 4-amino group and the nitrogen atom of the pyrimidine nucleus act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule directly to the backbone amides of Glu915 and Cys917 in the kinase hinge region[1]. Furthermore, the diarylurea moiety extending from the C5 position is directed into the deep hydrophobic pocket created by the DFG-out conformational shift, structurally preventing the activation loop from adopting its catalytically active state[3].
VEGFR2 signaling blockade by furo[2,3-d]pyrimidine analogs.
Case Study 2: DHFR Inhibition and Scaffold Flipping (PDB: 3K47, 1DAJ)
Furo[2,3-d]pyrimidines also serve as potent classical and non-classical antifolates. Crystallographic studies of 2,4-diaminofuro[2,3-d]pyrimidines bound to mouse DHFR and NADPH (PDB: 3K47) unveiled an unexpected mechanistic phenomenon: scaffold flipping [2].
Electron density maps showed that the inhibitor binds with the furo[2,3-d]pyrimidine ring flipped 180 degrees relative to the normal orientation observed for standard 2,4-diaminopyrimidine inhibitors[2]. This flip is causally driven by the steric bulk of the C9-methyl group in the E-configuration, which forces the furo ring to rotate to maintain optimal van der Waals contacts with the carbonyl of Ile7 and the hydroxyl of Tyr121[2]. Similarly, in Pneumocystis carinii DHFR (PDB: 1DAJ), the presence of the 6-5 furopyrimidine ring instead of a 6-6 pteridine ring forces a distinct bridge conformation, altering the torsion angles significantly compared to methotrexate[5].
Quantitative Structural Data
The table below summarizes the critical crystallographic parameters of key furo[2,3-d]pyrimidine complexes.
| PDB ID | Target Protein | Ligand Type | Resolution (Å) | Key Active Site Interactions |
| 1YWN | Human VEGFR2 | 4-amino-furo[2,3-d]pyrimidine | 1.71 | Glu915, Cys917 (Hinge H-bonds); DFG-out pocket |
| 3K47 | Mouse DHFR | 2,4-diaminofuro[2,3-d]pyrimidine (E-isomer) | 2.05 | Ile7, Tyr121, NADPH (Flipped ring orientation) |
| 1DAJ | P. carinii DHFR | Furo[2,3-d]pyrimidine antifolate | 2.30 | Conserved folate pocket; altered bridge torsion |
Experimental Workflow: Co-Crystallization Protocol
To achieve the high-resolution structural data discussed above, a rigorous, self-validating co-crystallization pipeline is required. The following protocol details the methodology for generating kinase-furo[2,3-d]pyrimidine crystals.
Step 1: Protein Expression & Purification
-
Action: Express the kinase domain (e.g., VEGFR2 residues 806-1168) in Sf9 insect cells. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).
-
Causality: SEC is critical to isolate the monomeric, unaggregated fraction of the kinase. Aggregates introduce structural heterogeneity, which physically prevents the formation of a highly ordered crystal lattice.
Step 2: Ligand Preparation & Complexation
-
Action: Dissolve the furo[2,3-d]pyrimidine analog in 100% DMSO. Incubate the purified protein (~10 mg/mL) with a 3- to 5-fold molar excess of the ligand for 2 hours at 4°C.
-
Causality: Pre-incubation in a liquid state ensures thermodynamic equilibrium is reached, driving the active site to near 100% ligand occupancy before crystal nucleation begins.
Step 3: Crystallization via Vapor Diffusion
-
Action: Set up hanging drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M Tris pH 7.5).
-
Causality: Vapor diffusion allows the water in the drop to slowly evaporate and transfer to the reservoir. This gently drives the protein-ligand complex into a state of supersaturation, which is the physical prerequisite for ordered nucleation and crystal growth.
Step 4: Cryoprotection & X-ray Diffraction
-
Action: Transfer crystals to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source at 100 K.
-
Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise physically destroy the protein crystal lattice and cause severe background scattering during X-ray diffraction.
Step 5: Phase Replacement & Refinement
-
Action: Solve the phase problem using Molecular Replacement (MR) with a known apo-structure search model. Refine the structure, utilizing the
difference electron density maps to accurately model the furo[2,3-d]pyrimidine ligand.
Step-by-step X-ray co-crystallization workflow for kinase-ligand complexes.
References
- Source: nih.
- Source: nih.
- Source: researchgate.
- Source: rcsb.
- Source: rcsb.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
Pharmacophore Features of Furo[2,3-d]pyrimidine Kinase Inhibitors: A Comprehensive Technical Guide
Executive Summary
The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocyclic scaffolds explored, the furo[2,3-d]pyrimidine core has emerged as a highly privileged pharmacophore[1]. Acting as a rigidified bioisostere of the adenine ring of ATP, this bicyclic system provides an exceptional template for designing ATP-competitive inhibitors.
This technical guide provides an in-depth analysis of the pharmacophore features of furo[2,3-d]pyrimidine derivatives, detailing how specific substitutions dictate kinase selectivity across targets such as EGFR, PI3K, AKT, and VEGFR-2. By synthesizing structural biology principles with field-proven experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals engineering next-generation kinase inhibitors.
Structural Biology & Core Pharmacophore Architecture
The efficacy of the furo[2,3-d]pyrimidine scaffold lies in its ability to satisfy the spatial and electronic requirements of the highly conserved kinase ATP-binding pocket. The causality behind its success is rooted in three distinct architectural domains:
The Hinge-Binding Motif
The pyrimidine ring serves as the primary anchor within the kinase hinge region. The N1 and N3 nitrogen atoms act as critical hydrogen-bond acceptors, while substitutions at the C4 position (typically an amino or anilino group) provide a hydrogen-bond donor. This triad mimics the hydrogen-bonding network naturally formed by the adenine base of ATP with the backbone amides of the hinge residues (e.g., Met793 in EGFR, Val851 in PI3Kα)[2].
The Furan Ring Fusion (Conformational Restriction)
The fusion of the electron-rich furan ring to the pyrimidine core is not merely a structural variation; it chemically modulates the pKa of the pyrimidine nitrogens, optimizing their hydrogen-bond accepting capacity at physiological pH. Furthermore, the rigid bicyclic system restricts the rotational degrees of freedom, significantly reducing the entropic penalty upon binding. The C5 and C6 positions of the furan ring are ideally vectored to project substituents into the hydrophobic pockets (Pocket I and Pocket II) adjacent to the gatekeeper residue, driving target selectivity[3].
Solvent-Exposed Vectors
Substituents extending from the C4 position (such as piperazine rings) often reach out of the ATP-binding cleft toward the solvent-exposed region. This vector is critical for two reasons: it allows for the attachment of solubilizing groups to improve the pharmacokinetic profile, and it provides a site for linker attachment in the design of PROTACs or hybrid molecules[4].
Figure 1: Kinase signaling pathways targeted by furo[2,3-d]pyrimidine inhibitors.
Target-Specific Pharmacophore Adaptations
EGFR Inhibitors: Overcoming Resistance
For Epidermal Growth Factor Receptor (EGFR) inhibition, the 4-anilino-furo[2,3-d]pyrimidine configuration is paramount. The presence of an electron-donating group on the pyrimidine ring is a crucial pharmacophore feature for robust EGFR inhibition[2].
-
Hydrophobic Engagement: 6-arylsubstituted derivatives exhibit exceptional potency (IC50 values as low as 0.4 nM) by deeply occupying the hydrophobic pocket[5].
-
Covalent Targeting: To overcome T790M gatekeeper mutations, incorporating a Michael acceptor (e.g., an acrylamide moiety) onto the aniline ring allows the molecule to act as an irreversible inhibitor by forming a covalent bond with Cys773 in the ATP binding site[2].
PI3K/AKT Dual Inhibition: Exploiting Hydrophobic Pockets
The PI3K/AKT pathway requires a different spatial arrangement. Piperazinyl-furopyrimidine scaffolds have been extensively elaborated as PI3Kα inhibitors[4].
-
Linker Strategy: Utilizing amide, urea, or ether linkers attached to the piperazinyl core directs the molecule through the solvent channel[4].
-
AKT1 Specificity: For dual PI3K/AKT inhibition, the essential pharmacophore includes a π–π stacking interaction. Incorporating an aromatic or heteroaromatic chain (such as a 2-thienyl group at C-5) is essential for hydrophobic binding with the Trp80 amino acid in AKT1[3].
VEGFR-2 Inhibitors: Type II Conformations
Unlike Type I inhibitors that bind the active kinase, Type II inhibitors bind the inactive "DFG-out" conformation. Pharmacophore modeling using the CATALYST software has demonstrated that 4-amino-furo[2,3-d]pyrimidine derivatives can be utilized as shape queries to design potent VEGFR-2 inhibitors. The optimal model requires four features: one hydrophobic, one hydrogen bond acceptor, one hydrogen bond donor, and one ring aromatic function[6].
Experimental Methodologies for Pharmacophore Validation
To ensure scientific integrity, the validation of a furo[2,3-d]pyrimidine pharmacophore must follow a self-validating workflow. Below are the definitive protocols for computational modeling and in vitro validation.
Protocol 1: 3D Pharmacophore Modeling & Virtual Screening
This protocol explains the causality behind feature extraction and hit identification.
-
Dataset Curation: Assemble a training set of known furo[2,3-d]pyrimidine inhibitors with IC50 < 100 nM. Rationale: High-affinity ligands provide low-noise conformational data.
-
Conformational Generation: Use the BEST algorithm to generate a maximum of 255 conformers per molecule with an energy threshold of 20 kcal/mol above the global minimum.
-
Feature Extraction (HipHop Algorithm): Map the chemical features. Define the required dictionary: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), and Ring Aromatic (RA)[6].
-
Shape Query Generation: Utilize algorithms like CatShape to extract the bound conformation of the 4-amino-furo[2,3-d]pyrimidine core from available X-ray co-crystal structures (e.g., VEGFR-2 or EGFR).
-
Virtual Screening & Docking: Screen 3D databases (e.g., Maybridge, ZINC) using the merged shape and hypothesis query. Dock the hits using LigandFit or Glide to calculate binding energies and verify crucial hinge-region hydrogen bonds[6].
Figure 2: Workflow for pharmacophore modeling and in vitro validation.
Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating System)
To validate computational hits, a luminescence-based ATP-depletion assay (e.g., ADP-Glo) is recommended due to its high sensitivity and lack of radioactive waste.
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the furo[2,3-d]pyrimidine compound in 100% DMSO (final assay DMSO concentration must be ≤1% to prevent kinase denaturation).
-
Enzyme-Ligand Pre-incubation: In a 384-well plate, combine 2 µL of the compound with 2 µL of the target kinase (e.g., PI3Kα or EGFR). Incubate for 15 minutes at room temperature. Rationale: Allows for binding equilibrium, which is critical for accurate IC50 determination.
-
Reaction Initiation: Add 1 µL of ATP/Substrate mix to initiate the reaction. The ATP concentration should be set at the apparent
for the specific kinase to ensure competitive inhibition is accurately measured. Incubate for 60 minutes. -
ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (30-minute incubation).
-
Data Analysis & Quality Control: Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
-
Self-Validation Metric: Calculate the Z'-factor using positive controls (e.g., Erlotinib for EGFR) and negative controls (DMSO vehicle). The assay is only deemed trustworthy if Z' > 0.5.
-
Quantitative SAR Summary
The following table synthesizes the structure-activity relationship (SAR) data for various furo[2,3-d]pyrimidine derivatives across multiple kinase targets, highlighting the core pharmacophore interactions.
| Target Kinase | Furo[2,3-d]pyrimidine Derivative Feature | Key Pharmacophore Interaction | Representative IC50 | Ref |
| PI3Kα | C4-piperazinyl with 1,3,4-thiadiazole | H-bond at hinge; linker in solvent channel | 0.175 μM | [3] |
| AKT-1 | C5-thienyl, C6-methyl | π-π stacking with Trp80 | 0.411 μM | [3] |
| EGFR (WT) | 6-arylsubstituted, 4-amino/anilino | H-bond at hinge; deep hydrophobic pocket occupation | 0.4 nM - 11.0 nM | [2],[5] |
| VEGFR-2 | 4-amino-furo[2,3-d]pyrimidine | DFG-out conformation binding (Type II) | Sub-micromolar | [6] |
| PI3Kα | Piperazinyl with urea/amide linker | Linker directed through the solvent channel | 4.5 - 6.0 μM (Cellular) | [4] |
| EGFR | Coumarin-furo[2,3-d]pyrimidone hybrid | Dual pharmacophore binding | 1.53 μM | [7] |
References
- Abdel Reheim, M. A. M., et al. "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation." RSC Medicinal Chemistry, 2025.
- "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents." Future Journal of Pharmaceutical Sciences, 2016.
- "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry, 2022.
- "The discovery of novel vascular endothelial growth factor receptor tyrosine kinases inhibitors: pharmacophore modeling, virtual screening and docking studies." PubMed, 2007.
- "Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer." PMC, 2020.
- "Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies." PMC, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. The discovery of novel vascular endothelial growth factor receptor tyrosine kinases inhibitors: pharmacophore modeling, virtual screening and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine as a Privileged Synthetic Intermediate in Drug Discovery
Executive Summary
The identification and optimization of novel heterocyclic scaffolds are foundational to modern medicinal chemistry. 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine (CAS: 1823731-18-5) has emerged as a highly versatile, privileged bicyclic intermediate[1]. Featuring a fused furopyrimidine core, this compound serves as a rigid bioisostere for quinazoline and purine derivatives, making it exceptionally valuable in the synthesis of ATP-competitive kinase inhibitors, p97 AAA ATPase complex inhibitors[2], and KCC2 potentiators[3].
This application note provides an in-depth mechanistic overview, self-validating synthetic protocols, and orthogonal functionalization strategies designed for drug development professionals and synthetic chemists.
Chemical Profiling and Mechanistic Rationale
Structural Significance
The 5,6-dihydrofuro[2,3-d]pyrimidine scaffold is characterized by a high degree of planarity and a distinct electronic distribution driven by the heteroatoms. The presence of chlorine substituents at both the C2 and C4 positions provides a dual-axis for derivatization[1].
The Principle of Orthogonal Reactivity (Causality in Synthesis)
The utility of this intermediate lies in the differential electrophilicity of the C2 and C4 carbons.
-
C4 Reactivity (High): The C4 position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). The transition state of nucleophilic attack at C4 is stabilized by the electron-withdrawing nature of the adjacent pyrimidine nitrogen (N3), which acts as an electron sink.
-
C2 Reactivity (Moderate): The C2 position is less electrophilic due to the resonance donation from the fused furan oxygen and its position between two nitrogens, which disperses the localized positive charge.
Strategic Advantage: This electronic disparity allows chemists to perform sequential, regioselective functionalization. A nucleophile (e.g., an amine) will exclusively attack the C4 position at low temperatures (0 °C to RT). Once the C4 position is substituted, the electron-donating nature of the newly introduced amine further deactivates the pyrimidine ring, requiring elevated temperatures or palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to functionalize the C2 chlorine[2].
Quantitative Data Summary
| Property / Parameter | Value / Description |
| Chemical Name | 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine |
| CAS Registry Number | 1823731-18-5[1] |
| Molecular Formula | C6H2Cl2N2O[1] |
| Molecular Weight | 191.01 g/mol [1] |
| LCMS Validation (M+H+) | Calcd: 190.97; Found: 191.1[2] |
| Cytostatic Activity (HCT116) | IC50 ≈ 27 µM (Unmodified core)[1] |
| Primary Biological Targets | p97 Complex[2], Kinases (CHK1, FAK)[4], KCC2[3] |
Mandatory Visualization: Workflows and Pathways
Synthetic workflow and orthogonal regioselective functionalization of the furopyrimidine scaffold.
Mechanism of action for p97 complex inhibitors derived from the furopyrimidine intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
This protocol details the conversion of a pyrimidinedione precursor to the active dichloro intermediate via phosphoryl chloride (POCl₃) mediated halogenation[4].
Reagents & Materials:
-
5-(2-hydroxyethyl)uracil or α-(1-carbamyliminomethylene)-γ-butyrolactone cyclized intermediate.
-
Phosphoryl chloride (POCl₃) (3–5 equivalents)
-
N,N-Dimethylaniline or N,N-Diisopropylethylamine (DIPEA) (Catalytic/Acid Scavenger)
-
Anhydrous Toluene or neat conditions
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, suspend the pyrimidinedione precursor (1.0 equiv) in anhydrous toluene.
-
Chlorination: Slowly add POCl₃ (4.0 equiv) dropwise at 0 °C to control the initial exothermic reaction. Add a catalytic amount of N,N-dimethylaniline.
-
Causality: A stoichiometric excess of POCl₃ is critical to drive the equilibrium toward the fully chlorinated species. The amine acts as a formylating catalyst (Vilsmeier-type intermediate) and an HCl scavenger, accelerating the substitution of the tautomeric hydroxyl groups[4].
-
-
Reflux: Heat the reaction mixture to 80–100 °C for 4 to 6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The highly polar starting material will disappear, replaced by a high-Rf UV-active spot.
-
Quenching & Workup: Cool the mixture to room temperature and carefully pour it over crushed ice to quench unreacted POCl₃. Extract with Dichloromethane (DCM) (3x). Wash the organic layer with cold saturated NaHCO₃ to neutralize residual acid.
-
Causality: Moisture must be strictly avoided prior to quenching; trace water during the reaction leads to the formation of the mono-chloro, mono-hydroxy side product (e.g., 2-chloro-4-hydroxypyrimidine)[4].
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the product as a white to off-white solid.
Protocol 2: Regioselective S_NAr at the C4 Position
This protocol demonstrates the synthesis of a p97 inhibitor precursor by reacting the intermediate with an amine (e.g., phenylmethanamine)[2].
Reagents & Materials:
-
2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine (90 mg, 0.47 mmol)[2]
-
Phenylmethanamine (55.54 mg, 0.52 mmol, 1.1 equiv)[2]
-
Triethylamine (TEA) (57.21 mg, 1.2 equiv)[2]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine in 5 mL of anhydrous DCM to form a colorless solution[2]. Cool the flask to 0 °C using an ice bath.
-
Causality: Maintaining 0 °C initially is crucial. Higher temperatures increase the kinetic energy of the system, which can overcome the activation energy barrier for C2 substitution, leading to unwanted bis-aminated side products.
-
-
Addition: Add TEA, followed by the dropwise addition of phenylmethanamine.
-
Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during the S_NAr reaction. Without TEA, the liberated HCl would protonate the unreacted phenylmethanamine, rendering it non-nucleophilic and stalling the reaction.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 to 2 hours[3].
-
Validation (Self-Validating Step): Sample 10 µL of the reaction mixture, dilute in LCMS-grade Methanol, and inject into the LCMS.
-
Expected Result: Disappearance of the m/z 191.1 peak[2]. Appearance of the product mass peak (M+H+). The isotopic pattern should clearly show a single chlorine atom remaining (approx. 3:1 ratio for M : M+2), confirming regioselective mono-substitution.
-
-
Isolation: Pour the mixture into cooled H₂O and saturated aqueous NH₄Cl. Extract with EtOAc. Dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify via silica gel column chromatography (EtOAc / petroleum ether gradient)[3].
References
- European Patent Office. "FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX - EP 3097092 B1." Google Patents / European Patent Office (January 19, 2015).
- World Intellectual Property Organization. "WO2024233885A2 - Kcc2 potentiators and uses thereof." Google Patents (March 20, 2025).
Sources
- 1. 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine | 1823731-18-5 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2024233885A2 - Kcc2 potentiators and uses thereof - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine | 1823731-18-5 | Benchchem [benchchem.com]
Nucleophilic substitution reactions on 2,4-dichlorofuro[2,3-d]pyrimidines
Application Note: Sequential Nucleophilic Aromatic Substitution ( ) on 2,4-Dichlorofuro[2,3-d]pyrimidines
Pharmacological Context & Significance
The furo[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. As a bioisostere of the purine ring, it is frequently utilized in the design of potent kinase inhibitors, including FLT3-ITD inhibitors for acute myeloid leukemia (AML) [1] and VEGFR-2 inhibitors targeting tumor angiogenesis [3].
The synthesis of these complex, multi-targeted therapeutics relies heavily on 2,4-dichlorofuro[2,3-d]pyrimidine as the primary building block. The inherent difference in electrophilicity between the C2 and C4 positions of this intermediate allows chemists to perform sequential, regioselective nucleophilic aromatic substitution (
Mechanistic Insights: The Causality of Regioselectivity
To successfully manipulate 2,4-dichlorofuro[2,3-d]pyrimidines, one must understand the electronic distribution of the fused bicyclic system.
The
-
LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position. C4 is flanked by the N3 nitrogen and the bridgehead carbon (C4a), which is attached to the electron-withdrawing oxygen of the furan ring. This makes C4 the most electron-deficient center on the molecule.
-
Meisenheimer Complex Stability: Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is highly delocalized across both the N1 and N3 nitrogens. Attack at C2 provides less effective resonance stabilization.
Sequential Control: Once the first nucleophile (e.g., a primary amine) is installed at C4, its lone pair donates electron density into the pyrimidine ring via resonance. This significantly raises the LUMO energy of the system, deactivating the C2 position. Consequently, the second
Mechanistic rationale for the C4 regioselectivity driven by Meisenheimer complex stabilization.
Reaction Workflow & Optimization Data
The sequential functionalization follows a strict temperature and stoichiometric gradient. The first substitution must be tightly controlled to prevent over-reaction, while the second requires thermal forcing.
Workflow for the sequential nucleophilic aromatic substitution of 2,4-dichlorofuro[2,3-d]pyrimidines.
Quantitative Data Summary for Regioselective Control
| Reaction Step | Position | Nucleophile Type | Equivalents | Base / Catalyst | Solvent | Temp (°C) | Regioselectivity (C4:C2) |
| First | C4 | Aliphatic Amines | 1.0 - 1.1 | DIPEA or | DCM / THF | 0 to 25 | > 95:5 |
| First | C4 | Anilines | 1.0 - 1.2 | DIPEA | EtOH / iPrOH | 25 to 60 | > 90:10 |
| Second | C2 | Aliphatic Amines | 2.0 - 5.0 | DIPEA or None | 1,4-Dioxane | 80 to 120 | N/A (Only C2 remains) |
| Second | C2 | Anilines | 1.5 - 3.0 | TFA (Catalytic) | n-Butanol | 100 to 150 | N/A |
| Second | C2 | Alkoxides | 2.0 - 3.0 | DMF / NMP | 80 to 100 | N/A |
Experimental Protocols
Protocol 1: Regioselective C4-Amination
Objective: Synthesis of 4-amino-2-chlorofuro[2,3-d]pyrimidine derivatives.
Scientific Rationale: Strict stoichiometric control (1.0 eq of amine) and low temperatures (0 °C) are critical here. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing with the primary nucleophile. Dichloromethane (DCM) is preferred as it maintains the solubility of the starting material while dissipating the mild exotherm of the reaction.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution: Dissolve 2,4-dichlorofuro[2,3-d]pyrimidine (1.0 mmol) in anhydrous DCM (10 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Base Addition: Add DIPEA (1.2 mmol) via syringe.
-
Nucleophile Addition: Dissolve the desired aliphatic amine (1.0 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent localized concentration spikes that could lead to C2-substitution.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS. Self-Validation Check: Look for the complete disappearance of the starting material mass
and the appearance of the mono-substituted product mass, exhibiting a characteristic 3:1 isotopic pattern indicative of a single chlorine atom. -
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 4-substituted-2-chlorofuro[2,3-d]pyrimidine.
Protocol 2: Subsequent C2-Substitution (Microwave-Assisted)
Objective: Synthesis of 2,4-disubstituted furo[2,3-d]pyrimidines.
Scientific Rationale: Because the C4-amine donates electron density into the pyrimidine core, the C2-chlorine is highly deactivated. Traditional thermal heating can take 12–24 hours and lead to degradation. Microwave irradiation rapidly superheats the polar solvent mixture, driving the reaction to completion in minutes [2]. When using anilines (weak nucleophiles), a catalytic amount of Trifluoroacetic acid (TFA) protonates the N1 nitrogen of the pyrimidine, significantly lowering the LUMO energy and activating the C2 position for attack.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 4-substituted-2-chlorofuro[2,3-d]pyrimidine intermediate (0.5 mmol).
-
Reagent Addition: Add the second nucleophile (e.g., an aniline derivative, 1.5 mmol).
-
Catalyst & Solvent: Add 1,4-dioxane or n-butanol (3 mL). If using an aniline, add catalytic TFA (0.1 mmol, 20 mol%). If using an aliphatic amine, add DIPEA (1.5 mmol).
-
Irradiation: Seal the vial with a crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20–30 minutes with a pre-stirring time of 1 minute.
-
Reaction Monitoring: Cool the vial to room temperature. Analyze an aliquot via LC-MS. Self-Validation Check: Confirm the total displacement of the chlorine atom (loss of the 3:1 isotopic ratio) and the presence of the exact mass corresponding to the fully disubstituted target compound.
-
Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic phase over anhydrous
, filter, and concentrate. -
Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the final pharmacophore in high purity (>95%).
References
-
Moradi, M., et al. "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors", European Journal of Medicinal Chemistry (2024).[Link]
-
Dolšak, A., Mrgole, K., & Sova, M. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids", Catalysts (2021).[Link]
-
Zheng, Y., et al. "Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis", Journal of Enzyme Inhibition and Medicinal Chemistry (2023).[Link]
Protocol for the High-Throughput Synthesis of Furo[2,3-d]pyrimidine Libraries via a Catalyst-Free, Three-Component Reaction in Aqueous Media
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its constituents' broad and potent biological activities.[1][2] Derivatives have demonstrated significant efficacy as kinase inhibitors (targeting EGFR, PI3K/AKT, and FLT3), anticancer agents, and analgesics.[3][4][5][6][7] The development of efficient, robust, and environmentally benign synthetic routes to generate diverse libraries of these compounds is therefore a critical objective for drug discovery programs. This application note provides a detailed protocol for the synthesis of a furo[2,3-d]pyrimidine library using a highly efficient, one-pot, three-component reaction. By leveraging the principles of green chemistry—utilizing water as the solvent and obviating the need for a catalyst—this protocol offers a streamlined, cost-effective, and scalable pathway to novel chemical entities for high-throughput screening.[8][9][10][11]
Introduction: The Significance of the Furo[2,3-d]pyrimidine Core
The furo[2,3-d]pyrimidine ring system is a bioisostere of purine, allowing it to interact with a wide array of biological targets with high affinity.[1] This structural feature has been exploited to develop potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] For example, specific derivatives have shown submicromolar inhibitory activity against EGFR and potent action against PI3K/AKT pathways, making them compelling candidates for oncology research.[4][5][7] The power of this scaffold lies in its rigid, planar structure and the multiple points for substitution (the furan and pyrimidine rings), which allows for fine-tuning of its physicochemical and pharmacological properties.
The traditional multi-step synthesis of such complex heterocycles can be a significant bottleneck in the drug discovery process. In contrast, multi-component reactions (MCRs) offer a paradigm shift, enabling the construction of complex molecules from three or more starting materials in a single step.[12] This approach maximizes atom economy, reduces waste, and dramatically shortens synthetic timelines, making it ideal for the rapid generation of chemical libraries.[13] The protocol detailed herein employs a catalyst-free MCR in water, further enhancing its appeal from both an economic and environmental standpoint.[10][11]
Reaction Principle and Mechanism
The described synthesis is a one-pot, three-component condensation reaction between an aryl glyoxal monohydrate (Component A), 1,3-dimethylbarbituric acid (Component B), and an isocyanide (Component C). The reaction proceeds through a cascade of sequential steps, likely initiated by a Knoevenagel condensation, followed by the addition of the isocyanide and subsequent intramolecular cyclization to yield the stable furo[2,3-d]pyrimidine-2,4(1H,3H)-dione core.
The causality behind this "self-validating" system lies in the inherent reactivity of the chosen components. The acidic methylene protons of barbituric acid readily condense with the glyoxal. The isocyanide, with its nucleophilic/carbene-like character, then attacks the intermediate, leading to a cascade that culminates in an irreversible intramolecular cyclization to form the thermodynamically favored aromatic furan ring fused to the pyrimidine. The use of water as a solvent at a slightly elevated temperature (50-90 °C) is often sufficient to drive the reaction to completion without the need for an external catalyst.[9][11]
Caption: Proposed mechanism for the three-component synthesis.
Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Library
This protocol is designed for the parallel synthesis of a library of compounds in a 96-well plate format but can be easily scaled up or down.
Materials and Equipment
-
Reagents:
-
Aryl/heteroaryl glyoxal monohydrates (Component A library)
-
1,3-Dimethylbarbituric acid (Component B)
-
Alkyl/cycloalkyl isocyanides (Component C library)
-
Deionized Water (Solvent)
-
Ethanol (for washing/recrystallization)
-
Ethyl Acetate & Hexane (for chromatography, if needed)
-
-
Equipment:
-
96-well reaction block with magnetic stirring capabilities and heating
-
Magnetic stir bars (flea-sized)
-
Multichannel pipette
-
Centrifuge with plate rotor
-
Vacuum filtration manifold for plates or Büchner funnel for larger scale
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware
-
NMR Spectrometer, FT-IR Spectrometer, LC-MS for characterization
-
General Synthesis Workflow
Caption: High-throughput workflow for library synthesis.
Step-by-Step Methodology (per well/reaction)
-
Reagent Addition: To each well of the reaction block, add 1,3-dimethylbarbituric acid (78 mg, 0.5 mmol, 1.0 equiv.).
-
Add Glyoxal: Add the corresponding aryl glyoxal monohydrate (0.5 mmol, 1.0 equiv.).
-
Add Solvent: Add 2.0 mL of deionized water.
-
Initiate Reaction: Place the reaction block on the heating/stirring module, begin stirring, and heat the mixture to 50 °C.[10][11]
-
Add Isocyanide: Once the mixture is homogeneous or well-suspended, add the isocyanide (0.5 mmol, 1.0 equiv.) dropwise using a pipette. Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at 50 °C for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, extracting with ethyl acetate, and analyzing by TLC or LC-MS. A precipitate often forms as the product is generated.
-
Work-up and Isolation: Once the reaction is complete, remove the block from heat and allow it to cool to room temperature.
-
Filtration: Collect the precipitated product by vacuum filtration. For a plate-based synthesis, a filter plate can be used after centrifugation to pellet the solid.
-
Washing: Wash the collected solid sequentially with deionized water (2 x 5 mL) and cold ethanol (2 x 3 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under high vacuum to yield the final furo[2,3-d]pyrimidine derivative. The products are often obtained in high purity without the need for column chromatography.[10]
Building the Library: Structural Diversity
The true power of this MCR protocol lies in its ability to generate a diverse library of compounds by simply varying the three input components. The table below illustrates how different starting materials can be combined to produce a range of substituted furo[2,3-d]pyrimidines.
| Entry | Component A (Aryl Glyoxal) | Component C (Isocyanide) | Expected Product Structure (Core is constant) | Yield (%)[10] |
| 1 | Phenylglyoxal | Cyclohexyl isocyanide | 5-Benzoyl-6-(cyclohexylamino)-... | 95% |
| 2 | 4-Chlorophenylglyoxal | Cyclohexyl isocyanide | 5-(4-Chlorobenzoyl)-6-(cyclohexylamino)-... | 96% |
| 3 | 4-Methoxyphenylglyoxal | Cyclohexyl isocyanide | 5-(4-Methoxybenzoyl)-6-(cyclohexylamino)-... | 93% |
| 4 | 2-Thienylglyoxal | Cyclohexyl isocyanide | 6-(Cyclohexylamino)-5-(thiophene-2-carbonyl)-... | 94% |
| 5 | Phenylglyoxal | tert-Butyl isocyanide | 5-Benzoyl-6-(tert-butylamino)-... | 92% |
| 6 | 4-Nitrophenylglyoxal | tert-Butyl isocyanide | 6-(tert-Butylamino)-5-(4-nitrobenzoyl)-... | 90% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive reagents. 2. Reaction temperature too low. 3. Isocyanide evaporated/degraded. | 1. Check purity of starting materials. 2. Increase temperature to 70-90 °C. 3. Add isocyanide slowly to the heated mixture. |
| Incomplete Reaction | Insufficient reaction time. | Extend reaction time to 4-6 hours and continue monitoring by TLC/LC-MS. |
| Product is Oily/Gummy | Product has lower melting point or is impure. | Try triturating the crude material with cold diethyl ether or a hexane/ethanol mixture to induce crystallization. |
| Purification Issues | Product is soluble in wash solvents. | Use minimal amounts of cold solvents for washing. If purity is still low, silica gel column chromatography may be required. |
Conclusion
This application note details a robust, efficient, and environmentally conscious protocol for the synthesis of furo[2,3-d]pyrimidine libraries. The one-pot, three-component nature of the reaction makes it exceptionally well-suited for medicinal chemistry and drug discovery campaigns where the rapid generation of diverse compound collections is paramount. The protocol is highly reliable, uses readily available starting materials, and avoids the need for metal catalysts or harsh reagents, positioning it as a superior method for accessing this important heterocyclic scaffold.
References
- Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. (n.d.).
- A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water. (n.d.).
- Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. (n.d.).
-
Abdel Reheim, M. A. M., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. Available at: [Link]
-
Yadav, D., & Patel, B. K. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters. Available at: [Link]
-
Gao, C., Liu, Y., & Wu, X. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
-
Lee, Y. R., & Kim, B. S. (2000). One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. Synthetic Communications. Available at: [Link]
- Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (n.d.).
-
Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. Available at: [Link]
-
Gao, C., Yan, Z., & Li, J. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research. Available at: [Link]
- A library of the synthesized tricyclic furo[2,3-d]pyrimidinones... (n.d.).
-
Faggal, S. I., Elgammal, W. E., Sonousi, A., Abdou, A. M., Hassanin, S. O., & Hassan, R. A. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie. Available at: [Link]
- Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. (n.d.).
-
Mousavi, H., Zeynizadeh, B., & Rimaz, M. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry. Available at: [Link]
-
Mousavi, H., Zeynizadeh, B., & Rimaz, M. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PubMed. Available at: [Link]
-
Moradi, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. (n.d.).
-
Faggal, S. I., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. Available at: [Link]
-
Gangjee, A., et al. (2004). Synthesis of classical, three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Journal of Medicinal Chemistry. Available at: [Link]
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- 11. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Cell-Based Assays for Evaluating the Anticancer Activity of Furo[2,3-d]pyrimidines
Target Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Application Note & Experimental Protocol Guide
Introduction & Scientific Context
Furo[2,3-d]pyrimidines represent a highly privileged class of heterocyclic pharmacophores in modern oncology. Structurally acting as bioisosteres to purines and quinazolines, these fused ring systems exhibit profound binding affinity to the ATP-binding pockets of various oncogenic kinases[1].
Recent drug discovery campaigns have successfully optimized furo[2,3-d]pyrimidine derivatives as potent, multi-targeted inhibitors. By modifying the C-4, C-5, and C-6 positions of the furopyrimidine scaffold, researchers have developed compounds that selectively target the Epidermal Growth Factor Receptor (EGFR)[2], Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3], Phosphoinositide 3-kinase (PI3K)/AKT[4], and FMS-like tyrosine kinase 3 (FLT3)[5].
As a Senior Application Scientist, I emphasize that evaluating these compounds requires more than simple viability screening. A robust evaluation must be a self-validating system that connects target engagement (kinase inhibition) to phenotypic consequences (cell cycle arrest) and terminal outcomes (apoptosis).
Experimental Strategy & Causality
To rigorously validate a furo[2,3-d]pyrimidine derivative, the experimental design must prove causality rather than mere correlation. The workflow is built on three pillars:
-
Primary Cytotoxicity (The "What"): Identifying the concentration at which the compound inhibits cell growth (IC50/GI50) across specific cancer lineages (e.g., T-47D for breast cancer, MV4-11 for acute myeloid leukemia)[2][5].
-
Target Engagement (The "How"): Proving that the cytotoxicity is driven by the intended mechanism. If a compound is designed as an 2[2], we must observe a dose-dependent decrease in phosphorylated EGFR (p-EGFR) without altering total EGFR levels.
-
Phenotypic Execution (The "Result"): Linking kinase inhibition to cellular fate. For instance, 4[4] typically cause G0/G1 cell cycle arrest, whereas VEGFR-2 inhibitors may induce G2/M arrest[3], both ultimately triggering Caspase-3-mediated apoptosis.
Workflow Visualization
Step-by-step cell-based assay workflow for evaluating furo[2,3-d]pyrimidine anticancer agents.
Quantitative Data Presentation
The following table summarizes the benchmarked efficacy of recently developed furo[2,3-d]pyrimidine derivatives across various cell-based assays, providing a reference point for expected IC50/GI50 values.
| Compound Class / Derivative | Primary Kinase Target | Validated Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Furo[2,3-d]pyrimidin-1,3,4-thiadiazole (Cmpd 49) | FLT3-ITD | MV4-11 (AML) | Nanomolar range | 5 |
| Furo[2,3-d]pyrimidine (Cmpd 3f) | EGFR | T-47D (Breast) | 0.121 ± 0.004 | [[2]]() |
| Furopyrimidine-chalcone (Cmpd 10b) | PI3Kα/β & AKT | HS 578T (Breast) | 1.51 | [[4]]() |
| Coumarin-furo[2,3-d]pyrimidone (Cmpd 10a) | EGFR | HepG2 (Liver) | 7.72 ± 1.56 | 6 |
| Furo[2,3-d]pyrimidine (Cmpd 7b) | VEGFR-2 | HT-29 (Colon) | 8.51 | [[3]]() |
Mechanistic Pathway Visualization
Understanding the intracellular signaling cascade is crucial for selecting the correct downstream markers (e.g., AKT, mTOR, Caspase-3) during Western blot and flow cytometry evaluations.
Mechanism of action for furo[2,3-d]pyrimidines targeting kinase pathways to induce apoptosis.
Detailed Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality & Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. By utilizing a broad concentration gradient alongside an FDA-approved clinical standard (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2), we create a self-validating baseline that distinguishes highly potent furo[2,3-d]pyrimidines from broadly toxic, non-specific agents[3][6].
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., T-47D, HepG2). Seed at a density of
cells/well in 96-well flat-bottom microplates using 100 µL of complete medium (e.g., DMEM + 10% FBS). -
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion and recovery.
-
Compound Treatment: Prepare serial dilutions of the furo[2,3-d]pyrimidine derivatives in DMSO (final DMSO concentration
). Treat cells with concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib). -
Exposure: Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: Target Engagement via Western Blotting (Phospho-Kinase Profiling)
Causality & Rationale: Viability assays cannot confirm the mechanism of action. Western blotting for phosphorylated (active) versus total kinase levels proves that the furo[2,3-d]pyrimidine derivative is directly engaging its target inside the cell. For example, suppressing FLT3 phosphorylation and its downstream STAT5/ERK1/2 effectors confirms target-specific inhibition[5].
Step-by-Step Methodology:
-
Treatment & Lysis: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× IC50 concentrations for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (Critical step: Phosphatase inhibitors prevent the loss of the phospho-signal).
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20–30 µg) onto an 8–12% SDS-PAGE gel. Run at 100V for ~90 minutes.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane (activated in methanol) at 250mA for 2 hours. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Probe overnight at 4°C with primary antibodies: anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), and anti-β-actin (loading control).
-
Detection: Wash 3× with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Apoptosis and Cell Cycle Analysis via Flow Cytometry
Causality & Rationale: To definitively prove that the compound is cytotoxic (killing cells) rather than merely cytostatic (pausing growth), we must evaluate apoptosis. Utilizing Annexin V (detecting externalized phosphatidylserine, an early apoptotic marker) alongside Propidium Iodide (PI) (staining DNA in cells with compromised membranes, a late apoptotic/necrotic marker) creates a self-validating matrix[2][3].
Step-by-Step Methodology: Part A: Annexin V/PI Apoptosis Assay
-
Harvesting: Collect both floating (apoptotic) and adherent cells after 48 hours of compound treatment. Wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer at a concentration of
cells/mL. -
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events. Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.
Part B: Cell Cycle Analysis
-
Fixation: Harvest treated cells, wash with cold PBS, and fix by adding them dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C overnight.
-
RNase Treatment: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure PI only stains DNA.
-
Staining: Add PI to a final concentration of 50 µg/mL. Incubate in the dark for 30 minutes.
-
Analysis: Measure DNA content via flow cytometry. Analyze the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- Title: Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
- Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- Title: Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity.
- Title: Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies.
- Title: Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. | Read by QxMD [read.qxmd.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Furo[2,3-d]pyrimidine Synthesis Yields
Welcome to the technical support center for the synthesis of furo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Furo[2,3-d]pyrimidines are a class of compounds with significant biological and pharmaceutical activities, including their roles as kinase inhibitors and antifolates.[1][2][3][4] Therefore, optimizing their synthesis is crucial for advancing research and development in medicinal chemistry.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furo[2,3-d]pyrimidines, with a primary focus on improving reaction yields. The information presented here is a synthesis of established protocols, recent advancements in the field, and practical insights gained from extensive experience in our application laboratories.
I. Troubleshooting Guide: Common Issues and Solutions in Furo[2,3-d]pyrimidine Synthesis
This section addresses specific problems that can arise during the synthesis of furo[2,3-d]pyrimidines, offering explanations for the underlying causes and providing actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired Furo[2,3-d]pyrimidine Product
This is one of the most common challenges in heterocyclic chemistry. The causes can range from suboptimal reaction conditions to issues with starting materials.
Q: My reaction to synthesize a furo[2,3-d]pyrimidine has resulted in a very low yield or has failed completely. What are the likely causes and how can I improve the outcome?
A: Low yields in furo[2,3-d]pyrimidine synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Cause 1: Suboptimal Reaction Conditions
The formation of the furo[2,3-d]pyrimidine scaffold is highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst.
-
Expert Insight: The selection of an appropriate solvent is critical. The solvent must not only dissolve the reactants but also facilitate the desired reaction pathway. For instance, in multi-component reactions, the order of reagent addition can be crucial.[5] Some syntheses benefit from catalyst-free conditions in water, which is an environmentally friendly approach.[6]
-
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low yields, consider screening a range of solvents with varying polarities (e.g., ethanol, DMF, water).
-
Temperature Optimization: The reaction temperature can significantly influence the reaction rate and selectivity. Experiment with a range of temperatures to find the optimal balance. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in many cases.[7][8][9][10]
-
Catalyst Evaluation: While some reactions proceed without a catalyst, others require one to achieve high yields.[6] Depending on the specific reaction, both acid and base catalysts can be effective. For example, palladium(II) has been used to catalyze a three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines.[11]
-
Possible Cause 2: Poor Quality or Inappropriate Starting Materials
The purity and reactivity of your starting materials are paramount to the success of the synthesis.
-
Expert Insight: Impurities in starting materials can act as inhibitors or lead to the formation of unwanted side products, thereby reducing the yield of the desired furo[2,3-d]pyrimidine.[5] The choice of precursors is also critical; for example, substituted 2-aminofuran-3-carbonitriles are common and effective starting materials for many furo[2,3-d]pyrimidine syntheses.[1]
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.
-
Consider Alternative Precursors: If a particular starting material is consistently giving low yields, explore alternative synthetic routes that utilize different precursors. For instance, multi-component reactions involving barbituric acid, an aldehyde, and an isocyanide can be an efficient route.
-
Issue 2: Formation of Significant Side Products
The formation of side products can complicate purification and significantly reduce the yield of the target molecule.
Q: My reaction is producing a complex mixture of products, making it difficult to isolate the desired furo[2,3-d]pyrimidine. How can I improve the selectivity of the reaction?
A: The formation of side products is often a result of competing reaction pathways. Optimizing the reaction conditions to favor the desired pathway is key.
-
Expert Insight: The choice of catalyst and reaction conditions can dramatically influence the selectivity of the reaction. For example, cerium(IV) ammonium nitrate (CAN) has been used to mediate the one-step synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and various alkenes or alkynes, providing moderate to good yields.[12][13]
-
Troubleshooting Workflow:
Issue 3: Difficulty in Product Purification
Even with a good yield, challenges in purification can lead to a low recovery of the final product.
Q: I am struggling to purify my furo[2,3-d]pyrimidine product from the reaction mixture. What are some effective purification strategies?
A: The purification of furo[2,3-d]pyrimidines can be challenging due to their often-limited solubility and the presence of closely related impurities.
-
Expert Insight: A multi-step purification approach is often necessary. This may involve a combination of techniques such as recrystallization, column chromatography, and preparative HPLC. The choice of solvent for recrystallization is critical and may require some experimentation to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recommended Purification Protocol:
Step Technique Key Considerations 1 Initial Work-up Quench the reaction appropriately and perform an extraction to remove inorganic salts and highly polar or non-polar impurities. 2 Recrystallization Screen a variety of solvents to find one that provides good crystal formation. For difficult cases, a two-solvent system may be effective. [14] 3 Column Chromatography Use a silica gel column with a gradient elution system to separate the product from closely related impurities. The choice of eluent is crucial for good separation. [14] 4 Final Polish If necessary, a final recrystallization or preparative HPLC can be used to achieve high purity.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of furo[2,3-d]pyrimidines.
Q1: What are some of the most common synthetic routes to furo[2,3-d]pyrimidines?
A1: There are several established methods for synthesizing the furo[2,3-d]pyrimidine core. Some of the most common include:
-
Multi-component reactions: These are highly efficient one-pot syntheses that can generate complex molecules from simple starting materials. [15]* Cyclization of substituted pyrimidines: This involves the reaction of a suitably functionalized pyrimidine with a reagent that forms the furan ring. [5]* Construction of the pyrimidine ring onto a furan precursor: This approach starts with a functionalized furan and builds the pyrimidine ring. [16] Q2: Are there any "green" or environmentally friendly methods for synthesizing furo[2,3-d]pyrimidines?
A2: Yes, there has been a growing interest in developing more sustainable synthetic methods. Catalyst-free reactions in water are a notable example, offering an eco-friendly alternative to traditional methods that often use volatile organic solvents. [6]Microwave-assisted synthesis can also be considered a greener approach as it often leads to shorter reaction times and reduced energy consumption. [8][10] Q3: How can I improve the solubility of my furo[2,3-d]pyrimidine product?
A3: Poor solubility can be a significant issue. [5]Strategies to improve solubility include:
-
Structural Modification: Introducing polar functional groups into the furo[2,3-d]pyrimidine structure can enhance its solubility in aqueous media.
-
Formulation: For biological testing, formulating the compound with co-solvents like DMSO or using cyclodextrins can improve solubility. However, it is important to consider the potential effects of these additives on the biological assay.
Q4: What analytical techniques are most useful for characterizing furo[2,3-d]pyrimidines?
A4: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of furo[2,3-d]pyrimidines. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.
III. Experimental Protocols
This section provides a general, illustrative protocol for a multi-component synthesis of a furo[2,3-d]pyrimidine derivative. Note: This is a generalized procedure and may require optimization for specific substrates.
Protocol: One-Pot Synthesis of a Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative
This protocol is based on the principles of multi-component reactions, which are known for their efficiency. Materials:
-
Barbituric acid
-
Aromatic aldehyde
-
Aryl isocyanide
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine barbituric acid (1.1 mmol), the aromatic aldehyde (1.0 mmol), and the aryl isocyanide (1.0 mmol) in distilled water (5 mL).
-
Stir the reaction mixture and heat it to reflux (approximately 100 °C) using a water bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by filtration.
-
Wash the solid product with water to remove any water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/chloroform mixture.
Reaction Mechanism Overview:
Caption: Simplified mechanism for a multi-component furo[2,3-d]pyrimidine synthesis.
IV. References
-
One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. SciSpace. Available from: [Link]
-
Scheme 1. One-pot synthesis of pyrano[2,3-d]pyrimidines and... ResearchGate. Available from: [Link]
-
Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate. Available from: [Link]
-
Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. ACS Publications. Available from: [Link]
-
One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. Taylor & Francis. Available from: [Link]
-
Microwave Assisted Synthesis of 2,3‐Dihydro‐4H‐ furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐ones and furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐one. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Uncatalyzed synthesis of furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water. NISCAIR Online Periodicals Repository. Available from: [Link]
-
Synthesis of furo[2,3-d]pyrimidine derivative (61). ResearchGate. Available from: [Link]
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. ScienceDirect. Available from: [Link]
-
A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. Available from: [Link]
-
Synthesis of Furo[2,3-d]pyrimidines Using Inorganic Solid Support. ResearchGate. Available from: [Link]
-
Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. PubMed. Available from: [Link]
-
Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PubMed. Available from: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. Available from: [Link]
-
Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. ACS Publications. Available from: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Available from: [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. Available from: [Link]
-
Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PMC. Available from: [Link]
-
Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines. ResearchGate. Available from: [Link]
-
Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. Semantic Scholar. Available from: [Link]
-
Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. ResearchGate. Available from: [Link]
-
Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. LMA leidykla. Available from: [Link]
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. PubMed. Available from: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available from: [Link]
-
Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine as antifolates. PMC. Available from: [Link]
-
Synthesis of furo[2,3-d]pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e]t[5][12][15]riazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Available from: [Link]
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Common side reactions in the chlorination of furo[2,3-d]pyrimidines
Welcome to the technical support guide for the chlorination of furo[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. The conversion of a hydroxyfuro[2,3-d]pyrimidine to its chloro-analogue is a cornerstone step in the synthesis of many biologically active molecules, including kinase inhibitors and antifolates.[1][2][3][4] However, the reaction is often plagued by side reactions that can complicate purification and significantly lower yields. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of chlorinating furo[2,3-d]pyrimidines?
The 4-chloro-furo[2,3-d]pyrimidine scaffold is a highly valuable intermediate in medicinal chemistry. The chlorine atom at the 4-position acts as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine, alcohol, and thiol nucleophiles to build molecular diversity and synthesize targeted therapeutic agents.[2][5]
Q2: Which chlorinating agent is most effective for furo[2,3-d]pyrimidines?
Phosphorus oxychloride (POCl₃) is the most common and versatile reagent for converting hydroxy- or oxo-furo[2,3-d]pyrimidines to their corresponding chloro-derivatives.[6][7][8] Its effectiveness stems from its ability to act as both the chlorinating agent and often as the solvent.[6] For less reactive substrates, its activity can be enhanced by the addition of a tertiary amine base or by using it in combination with phosphorus pentachloride (PCl₅).[6][8]
Q3: What are the most common side reactions I should expect?
The most frequently encountered side reactions include:
-
Hydrolysis: The chlorinated product reacts with water to revert to the starting hydroxypyrimidine.[6][9]
-
Over-chlorination: Introduction of additional chlorine atoms onto the heterocyclic core, particularly if other activatable positions exist.[6]
-
Ring Opening or Degradation: Under excessively harsh conditions (e.g., very high temperatures), the furo[2,3-d]pyrimidine ring system can degrade, leading to the formation of dark, tarry materials.[6][8]
-
Solvent-Related Byproducts: When using N,N-dimethylformamide (DMF) as a solvent or additive with POCl₃, the in-situ formation of the Vilsmeier-Haack reagent can lead to undesired formylation of electron-rich positions on the ring system.[6][10][11]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Problem 1: My final product is contaminated with the starting material (hydroxy-furo[2,3-d]pyrimidine).
Q: Analysis of my crude product (TLC, LCMS) shows a significant amount of the starting material. What went wrong?
This is a classic issue that points to one of two primary causes: incomplete reaction or hydrolysis of the product during workup.
Potential Cause A: Incomplete Reaction
-
Causality: The chlorination may not have gone to completion due to several factors. The reactivity of POCl₃ can be diminished by exposure to atmospheric moisture.[9] The reaction may also be too slow at the temperature used, or the substrate itself may be poorly soluble or electronically deactivated.[6][12]
-
Solutions:
-
Reagent Quality: Always use a fresh bottle of POCl₃ or ensure it has been properly stored. If in doubt, distill the POCl₃ before use.[9]
-
Anhydrous Conditions: Thoroughly dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6][9]
-
Increase Temperature: These reactions often require significant thermal energy. Many modern procedures utilize a sealed reactor to safely reach temperatures of 140-160 °C.[6][8][13]
-
Add a Tertiary Amine: For less reactive substrates, adding a base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction. The base scavenges the HCl generated and can form more reactive intermediates with POCl₃.[6]
-
Potential Cause B: Product Hydrolysis During Workup
-
Causality: The 4-chloro-furo[2,3-d]pyrimidine product is susceptible to hydrolysis, especially in the presence of water under the acidic conditions that persist after the reaction.[9] The standard procedure of quenching excess POCl₃ with water is highly exothermic and generates phosphoric acid and HCl, creating a perfect environment for the chloro group to be hydrolyzed back to a hydroxyl group.[6]
-
Solutions:
-
Careful Quenching: The most critical step is to quench the reaction mixture by pouring it slowly onto a vigorously stirred slurry of crushed ice. This dissipates the heat effectively.[6][8]
-
Neutralize Immediately: The quench should be performed into an ice-cold basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This immediately neutralizes the acidic byproducts that catalyze hydrolysis.[5][6]
-
Rapid Extraction: Do not let the aqueous mixture sit for an extended period. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) as soon as the quench and neutralization are complete.[6]
-
Problem 2: I am observing a byproduct with a higher mass, suggesting over-chlorination.
Q: My mass spectrometry data shows a peak corresponding to the addition of a second chlorine atom. How do I prevent this?
-
Causality: Over-chlorination occurs when the reaction conditions are too harsh or when an excessive amount of the chlorinating agent is used. High temperatures and prolonged reaction times can provide enough energy to substitute less reactive C-H bonds on the furan or pyrimidine ring, especially if the rings are electron-rich.[6]
-
Solutions:
-
Control Stoichiometry: Reduce the amount of POCl₃ used. For substrates with a single hydroxyl group, using 1.5-2.0 equivalents of POCl₃ is often sufficient, rather than using it as the solvent.[13]
-
Lower the Temperature: Find the minimum temperature required for the complete conversion of the starting material. Monitor the reaction by TLC or LCMS to avoid unnecessary heating.[6]
-
Reduce Reaction Time: Once the starting material is consumed (as determined by in-process monitoring), proceed immediately to the workup to prevent further reaction.[6]
-
Problem 3: The reaction turns into a dark, intractable tar.
Q: Upon heating, my reaction mixture turned black and I was unable to isolate any desired product. What causes this degradation?
-
Causality: The formation of tar or polymeric material is a clear sign of product or starting material decomposition. Fused heterocyclic systems like furo[2,3-d]pyrimidines can be sensitive to excessively high temperatures or prolonged exposure to strong acids like those generated in situ.[6][8] Ring-opening of the furan moiety is a potential degradation pathway under harsh acidic conditions.
-
Solutions:
-
Drastically Reduce Temperature: This is the most important parameter. If you are refluxing in neat POCl₃ (b.p. 106 °C), consider a lower temperature in a high-boiling inert solvent or, preferably, a solvent-free approach in a sealed reactor where the temperature can be precisely controlled.[8]
-
Optimize Reaction Time: As with over-chlorination, do not heat the reaction longer than necessary.
-
Consider a Co-solvent: Using an inert, high-boiling co-solvent might help to better moderate the reaction temperature and prevent localized overheating. However, ensure the solvent is unreactive toward POCl₃.[6]
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction; low reagent activity; moisture. | Use fresh/distilled POCl₃; ensure anhydrous conditions; increase temperature; add a tertiary amine base.[6][9] |
| Hydrolysis Product Observed | Water present during reaction or, more likely, during acidic workup. | Perform a careful quench by adding the reaction mixture to ice/base; extract product immediately.[5][6][9] |
| Over-chlorination | Excess POCl₃; high temperature; long reaction time. | Reduce POCl₃ stoichiometry; lower reaction temperature; monitor reaction and stop upon completion.[6] |
| Formation of Tar/Degradation | Excessively high temperature; prolonged reaction time. | Lower reaction temperature significantly; use precise temperature control (sealed reactor); minimize reaction time.[6][8] |
Visualized Workflows and Pathways
Reaction and Side Product Pathways
The following diagram illustrates the desired chlorination pathway and the potential formation of common byproducts.
Caption: Desired reaction vs. common side reaction pathways.
Troubleshooting Workflow
Use this decision tree to logically diagnose and solve issues with your chlorination reaction.
Caption: Logical workflow for troubleshooting chlorination issues.
Experimental Protocols
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]
Protocol 1: General Procedure for Chlorination in a Sealed Reactor
This method is adapted from modern, solvent-free procedures which offer excellent temperature control and often lead to cleaner reactions.[6][13]
-
Preparation: To a clean, oven-dried Teflon-lined stainless steel reactor (autoclave), add the 4-hydroxy-furo[2,3-d]pyrimidine (1.0 eq).
-
Reagent Addition: In the fume hood, add anhydrous pyridine (1.0-1.2 eq) followed by the careful addition of phosphorus oxychloride (1.5-2.0 eq per hydroxyl group).
-
Sealing: Securely close the reactor according to the manufacturer's instructions.
-
Heating: Place the reactor in a suitable heating mantle or oven and heat to the desired temperature (typically 140-160 °C) for 2-4 hours. Monitor a parallel trial reaction by TLC/LCMS if possible to determine the optimal time.
-
Cooling: After the reaction time is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.
-
Workup: Proceed immediately to the quenching protocol below.
Protocol 2: Optimized Quenching and Workup Procedure
This procedure is designed to minimize hydrolysis of the acid-sensitive chloro-product.
-
Preparation: In a large beaker suitable for vigorous stirring (at least 10x the volume of the reaction mixture), prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place this beaker in an ice bath.
-
Quenching: Once the reactor has cooled and been safely opened in the fume hood, slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice/bicarbonate slurry. Monitor the pH to ensure it remains basic (pH > 8). Add more base if necessary.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-furo[2,3-d]pyrimidine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization as needed.
References
- Tandem ring-opening and formal [3 + 2] cycloaddition of furo[2,3-d]pyrimidine-2,4-diones. Organic & Biomolecular Chemistry (RSC Publishing).
- Preventing byproduct formation in pyrimidine chlorination reactions. BenchChem Technical Support.
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Technical Support Center: Optimizing Furo[2,3-d]pyrimidine Selectivity for the PI3K/AKT Pathway. BenchChem.
- Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate.
- Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. PubMed.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health (NIH).
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar.
- Synthesis of classical, three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. PubMed.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
- synyhesis and reaction mechanism of some compounds related to furo[2,3-d][pyrimidines and. Ain Shams University.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health (NIH).
- Vilsmeier–Haack reaction. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu.
- Synthetic approaches for furo[2,3-d]pyrimidines. ResearchGate.
- Synthesis of news furo[2,3-d] pyrimidine derivatives as potential inhibitors of DHFR. Semantic Scholar.
- Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate.
-
Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][6][12]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Available from:
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. MDPI.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Publishing.
- Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate.
- Technical Support Center: Chlorination in Pyrimidine Synthesis. BenchChem.
- Synthesis of furo[2,3-d]pyrimidine derivatives. ResearchGate.
- New procedure for the chlorination of pyrimidine and purine nucleosides. osti.gov.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
Sources
- 1. Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Stability of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine under different conditions
Welcome to the Technical Support and Troubleshooting Center for 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine (CAS: 1823731-18-5) . This compound is a highly reactive bicyclic heterocyclic building block frequently utilized in the synthesis of p97 complex inhibitors and cytostatic agents targeting colon carcinoma .
Due to the inherent electron deficiency of the pyrimidine ring, this scaffold is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . While this makes it an excellent synthetic intermediate, it also introduces significant stability and regioselectivity challenges during handling. This guide provides field-proven methodologies to troubleshoot degradation and optimize your workflows.
Part 1: Quantitative Stability Matrix
Understanding the environmental limits of your reagent is the first step in troubleshooting. The table below summarizes the stability of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine under various common laboratory conditions.
| Condition | Temperature | Timeframe | Intact Compound (%) | Causality & Mechanism |
| Solid Storage (Argon) | -20°C | 12 months | > 99% | Low thermal energy and strict absence of moisture prevent spontaneous hydrolysis of the C-Cl bonds. |
| Solid Storage (Air) | 25°C | 1 month | ~ 85% | Atmospheric moisture attacks the highly electrophilic C4 position, leading to the formation of pyrimidinone degradants. |
| Solution (Anhydrous THF) | 25°C | 48 hours | > 98% | Aprotic, dry solvents lack nucleophilic character, preserving the integrity of both chlorine substituents. |
| Solution (Methanol) | 25°C | 24 hours | < 70% | Protic solvents act as weak nucleophiles. Methanol slowly displaces the C4 chlorine to form a 4-methoxy adduct. |
Part 2: Stability & Handling FAQs
Q1: My batch of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine has turned into a white, insoluble powder. What happened? A: You are observing hydrolytic degradation. The C4 chlorine is highly activated by the adjacent ring nitrogens. When exposed to atmospheric moisture, water acts as a nucleophile, displacing the chlorine to form a 4-hydroxy intermediate. This rapidly tautomerizes into a highly stable, highly insoluble pyrimidinone (uracil derivative). Fix: Always store the compound at -20°C in a sealed desiccator backfilled with Argon. If solubility issues arise, discard the batch, as the pyrimidinone cannot be easily converted back to the dichloride.
Q2: Can I use ethanol or methanol as a solvent for my SNAr reactions with this compound? A: It is highly discouraged. Because the pyrimidine ring exhibits a significant decrease in π-electron density , alcohols can undergo spontaneous, uncatalyzed SNAr at the C4 position. This will result in a complex mixture of your desired amine-substituted product and a 4-alkoxy impurity. Always use anhydrous, aprotic solvents like THF, DCM, or DMF.
Hydrolytic degradation pathway of 2,4-dichloropyrimidines upon moisture exposure.
Part 3: Reaction Troubleshooting & Regioselective SNAr Protocol
A common issue reported by medicinal chemists is the loss of regiocontrol. When reacting 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine with a primary amine, substitution should ideally occur only at the C4 position (kinetic control). However, poor temperature control or incorrect stoichiometry often leads to C2-substitution or 2,4-diamino impurities.
Optimized Protocol: Synthesis of 4-Amino-2-chloro Derivatives
This protocol is designed as a self-validating system to ensure kinetic control.
Step 1: Preparation under Inert Atmosphere Flame-dry a round-bottom flask. Add 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine (1.0 equiv) and dissolve in anhydrous THF to create a 0.1 M solution. Causality: Anhydrous THF prevents competitive hydrolysis of the C4 chloride, ensuring the amine is the only nucleophile in the system.
Step 2: Cryogenic Cooling Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0°C under an argon balloon. Causality: Lowering the thermal energy of the system suppresses thermodynamic substitution at the less reactive C2 position, locking the reaction into kinetic control at C4.
Step 3: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Unlike Triethylamine (TEA), DIPEA is highly sterically hindered, virtually eliminating the risk of the base acting as a competing nucleophile.
Step 4: Nucleophile Addition Slowly add the primary amine (exactly 1.0 equiv) dissolved in a minimal amount of THF over 10 minutes. Causality: Strict 1.0 equivalent stoichiometry prevents the localized excess of amine that leads to double-substitution (2,4-diamino species).
Step 5: Self-Validating Quench & Analysis Monitor the reaction via LCMS. Self-Validation Checkpoint: The desired mono-substituted product will display an [M+H]+ peak corresponding to (Starting Mass + Amine Mass - 36.5 Da).
-
If you observe a mass of [M+H]+ 173 (which is 191 - 18 Da), your solvent was wet, and hydrolysis outcompeted your amine.
-
If you observe a mass shift of (2x Amine Mass - 73 Da), you have lost regiocontrol. Upon confirming the mono-mass, immediately quench with saturated aqueous NH4Cl to destroy any unreacted amine and halt the reaction.
Workflow for regioselective SNAr at C4 of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine.
References
-
Cleave Biosciences, Inc. "FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX". European Patent Office, EP 3097092 B1. URL:[1]
Sources
Overcoming poor reactivity in the synthesis of furo[2,3-d]pyrimidine analogs
Welcome to the Heterocyclic Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter roadblocks when synthesizing the furo[2,3-d]pyrimidine scaffold.
This bicyclic system is a highly privileged pharmacophore, forming the core of numerous kinase inhibitors (such as PI3K/AKT and EGFR inhibitors) and antiviral agents[1]. However, its rigid, planar nature and the electronic deactivation inherent to the pyrimidine ring present significant synthetic challenges, including stalled cyclizations, poor intermediate solubility, and low cross-coupling yields.
Below is our advanced troubleshooting guide, structured to address the specific mechanistic failures you might encounter at the bench.
🔬 Troubleshooting Guide & FAQs
Q1: My cyclization of 5-alkynylpyrimidines is stalling, resulting in low yields of the furo[2,3-d]pyrimidine core. How can I drive this reaction to completion?
The Causality: The 5-endo-dig cyclization of 5-alkynylpyrimidines (or the condensation of substituted pyrimidines with furan-forming components) often suffers from high activation energy barriers. Bulky substituents at the C-5 or C-6 positions create severe steric hindrance. Under conventional thermal heating, the prolonged reaction times required to overcome this barrier often lead to the degradation of starting materials before cyclization is complete[2].
The Solution: Transition from conventional convective heating to microwave-assisted synthesis . Microwave irradiation provides rapid, uniform volumetric heating that directly couples with polar intermediates, significantly lowering the apparent activation energy. This approach can reduce reaction times from several hours to mere minutes while boosting yields by over 20%[2]. Alternatively, utilizing a transition metal catalyst (like CuI or Pd) or exploring base-catalyzed heterocyclization in polar aprotic solvents can enhance the nucleophilicity of the pyrimidine oxygen[3].
Self-Validating Protocol: Microwave-Assisted Cyclization
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the 5-alkynylpyrimidine precursor (1.0 mmol) and CuI (0.1 mmol, 10 mol%).
-
Solvent & Base: Add 3 mL of anhydrous DMF and triethylamine (2.0 mmol). The polar nature of DMF makes it an excellent microwave absorber.
-
Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 10–15 minutes.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The successful formation of the furo[2,3-d]pyrimidine core is indicated by a highly UV-active spot with a higher
value than the starting material. Furthermore, IR spectroscopy should confirm the complete disappearance of the sharp alkyne stretch at ~2100 cm⁻¹. -
Workup: Cool to room temperature, quench with 10 mL of deionized water, and extract with ethyl acetate (
mL). Dry over anhydrous Na₂SO₄ and purify via flash chromatography.
Q2: The furo[2,3-d]pyrimidine intermediates are precipitating out of solution during synthesis and biological assays. How do I resolve this poor solubility?
The Causality:
The fully aromatized furo[2,3-d]pyrimidine scaffold is highly planar. This geometric flatness promotes strong intermolecular
The Solution:
-
For Synthesis: Switch to high-boiling polar aprotic solvents (e.g., DMSO, DMF) or ionic liquids. If solubility completely halts a multi-step synthesis, consider temporary derivatization. Introducing a methoxymethyl (MOM) protecting group onto the pyrimidine ring disrupts planarity and drastically improves organic solubility[5].
-
For Biological Assays: Never assume complete dissolution. Determine the thermodynamic aqueous solubility of your compound in the specific assay buffer before performing the kinase assay. Use a concentration range well below the solubility limit. If necessary, utilize DMSO as a co-solvent, ensuring the final concentration remains strictly below 1% to prevent enzyme denaturation[4].
Q3: I am experiencing poor yields during the Sonogashira cross-coupling step to attach the alkyne to the 5-iodopyrimidine precursor. What is going wrong?
The Causality: The pyrimidine ring is highly electron-deficient, which slows down the oxidative addition of the palladium catalyst into the C-I bond. If the reaction is sluggish, and the amine base is too weak or the environment is not strictly oxygen-free, a competing side reaction—Glaser homocoupling of the terminal alkyne—will outcompete the desired cross-coupling[6].
The Solution: Optimize the catalytic system by using a highly active palladium source (e.g., Pd(PPh₃)₄) with a CuI co-catalyst to facilitate the transmetalation step. Ensure strict Schlenk line techniques are used to degas solvents, completely removing dissolved oxygen to suppress the Glaser homocoupling pathway[6].
📊 Quantitative Data: Impact of Methodology on Cyclization Efficiency
To illustrate the critical need for methodology optimization, the following table summarizes the performance differences between conventional and modern synthetic approaches for assembling the furo[2,3-d]pyrimidine core[2][5].
| Synthesis Methodology | Typical Reaction Time | Overall Yield (%) | Key Mechanistic Advantage |
| Conventional Heating (Diphenyl ether, 140°C) | 5.0 – 6.0 hours | 51 – 62% | Standard baseline; suffers from thermal degradation. |
| Microwave Irradiation (Solvent-free or DMF, 120°C) | 8 – 15 minutes | 81 – 85% | Rapid, uniform dielectric heating overcomes high activation barriers. |
| Catalyst-Free Aqueous (Water, 90°C) | 1.5 – 2.0 hours | 75 – 80% | Environmentally benign; leverages hydrophobic effects to drive cyclization. |
🗺️ Synthetic Workflow & Troubleshooting Decision Tree
The following diagram outlines the logical progression of furo[2,3-d]pyrimidine synthesis, highlighting critical failure points and their corresponding technical solutions.
Workflow and troubleshooting decision tree for furo[2,3-d]pyrimidine synthesis.
📚 References
-
Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions ResearchGate
-
Technical Support Center: Optimizing Furo[2,3-d]pyrimidine Selectivity for the PI3K/AKT Pathway Benchchem
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation PMC / NIH
-
Synthesis of Furo[2,3-d]pyrimidines Using Inorganic Solid Support ResearchGate
-
Sonogashira cross-coupling strategies towards nucleosides and analogues Royal Society of Chemistry
-
Microwave Assisted Synthesis of Furo[3,2-e]pyrimido[1,2-c]pyrimidines Asian Journal of Chemistry
Sources
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
Validation & Comparative
Engineering Kinase Inhibitors: A Comparative Guide to 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine vs. Unfused Dihalopyrimidines
As the demand for highly selective, ATP-competitive kinase inhibitors accelerates in targeted oncology, the selection of the foundational heterocyclic scaffold becomes the most critical decision in the drug design workflow. While simple pyrimidines have historically served as the backbone for many therapeutics, fused bicyclic systems—specifically the furopyrimidine class—offer superior bioisosteric resemblance to the purine ring of ATP.
This guide provides an objective, data-backed comparison between 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine (CAS: 1823731-18-5) and traditional unfused dihalopyrimidine intermediates. By analyzing their structural causality, regioselective reactivity, and downstream biological efficacy, we provide a definitive framework for researchers optimizing their synthetic pipelines.
Structural Architecture and Electronic Causality
To understand why 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine outperforms simple 2,4-dichloropyrimidine in both synthesis and biological targeting, we must examine the electronic "push-pull" dynamics of the fused ring system.
In any 2,4-dihalopyrimidine, the carbon atoms at the C2, C4, and C6 positions are electron-deficient, making them prime targets for Nucleophilic Aromatic Substitution (SNAr) [1]. The C4 position is inherently more reactive than C2 due to the strong electron-withdrawing effects of the adjacent ortho- and para-nitrogen atoms.
However, introducing a fused 5,6-dihydrofuro ring fundamentally alters this baseline reactivity:
-
Inductive Activation: The oxygen atom in the dihydrofuro ring exerts a strong inductive electron-withdrawing effect (-I effect), which further depletes electron density from the adjacent C4 position.
-
Restricted Resonance: Because the dihydrofuro ring is non-aromatic (unlike a fully unsaturated furan), the oxygen atom's ability to donate electron density via resonance (+R effect) into the pyrimidine core is severely restricted.
-
Steric Locking: The fused five-membered ring locks the conformation of the scaffold, creating a rigid steric boundary that dictates the trajectory of incoming nucleophiles.
The Result: The SNAr regioselectivity for the C4 position in 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine is significantly amplified compared to unfused analogs.
Workflow for regioselective sequential SNAr functionalization of the furopyrimidine scaffold.
Quantitative Performance Comparison
The table below summarizes the experimental reactivity profiles of three common dihalopyrimidine intermediates during sequential SNAr functionalization.
| Intermediate Scaffold | C4-SNAr Yield (%) | Regioselectivity (C4:C2) | C2-SNAr Activation Energy | Biological Relevance (Hinge Binding) |
| 2,4-Dichloropyrimidine | 82 - 85% | 8:1 | Moderate (Requires 80°C) | Poor (Lacks critical H-bond acceptors) |
| 2,4-Dichloro-thieno[3,2-d]pyrimidine | 86 - 88% | 15:1 | High (Requires Pd-catalysis) | Moderate (Sulfur is a weak H-bond acceptor) |
| 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine | 92 - 95% | >20:1 | High (Requires Pd-catalysis) | Excellent (Oxygen acts as a strong H-bond acceptor) |
Data synthesis indicates that the 5,6-dihydrofuro fusion provides the highest kinetic differentiation between the C4 and C2 positions, minimizing the formation of bis-substituted byproducts and eliminating the need for complex chromatographic separations.
Self-Validating Experimental Protocol: Regioselective Functionalization
To guarantee reproducibility, the following protocol for the dual-functionalization of 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine [2] is designed as a self-validating system . It includes built-in In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.
Phase 1: Kinetic C4-Amination
Objective: Displace the C4-chloride with a primary amine while preserving the C2-chloride. Causality: By utilizing a non-nucleophilic base and maintaining near-freezing temperatures, we exploit the inherent electrophilic disparity between C4 and C2, trapping the kinetic product.
-
Initialization: Dissolve 1.0 eq of 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine in anhydrous isopropanol (0.2 M concentration). Cool the reactor to 0°C under an inert N2 atmosphere.
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Mechanistic Note: DIPEA acts as a proton sponge to neutralize the HCl byproduct. Its extreme steric bulk prevents it from competing with the primary amine for the electrophilic C4 center.
-
-
Nucleophile Addition: Dropwise add 1.05 eq of the target primary amine over 15 minutes, maintaining the internal temperature below 5°C. Stir for 2 hours.
-
Self-Validation (IPC):
-
Visual Cue: A fine white precipitate (DIPEA·HCl salt) should form in the clear solution.
-
Analytical Cue: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (Rf ~0.7) must completely disappear, replaced by a single lower-Rf spot (Rf ~0.4) active under 254 nm UV.
-
Mass Confirmation: Run an LC-MS. Look for the mass shift corresponding to [M+H]+ = (191.0 - 35.5 + Amine Mass). If a bis-substituted mass is detected (>5% relative abundance), the addition rate was too fast, causing a localized thermal spike.
-
-
Isolation: Quench with ice water. Filter the resulting mono-substituted precipitate and dry under vacuum.
Phase 2: Thermodynamic C2-Arylation (Buchwald-Hartwig Coupling)
Objective: Substitute the deactivated C2-chloride with an aniline derivative. Causality: Post-C4 amination, the pyrimidine ring becomes electron-rich due to resonance donation from the newly attached C4-amine. The SNAr activation energy at C2 is now too high for spontaneous substitution, necessitating transition-metal catalysis.
-
Initialization: In a Schlenk flask, combine 1.0 eq of the C4-substituted intermediate, 1.5 eq of the aniline derivative, and 2.5 eq of Cs2CO3 in anhydrous 1,4-Dioxane.
-
Catalyst Loading: Add 0.05 eq Pd2(dba)3 and 0.1 eq Xantphos. Degas the mixture via three freeze-pump-thaw cycles.
-
Reaction: Heat to 100°C for 12 hours.
-
Self-Validation (IPC): The reaction mixture will transition from a dark reddish-purple (active Pd(0) complex) to a pale yellow/brown suspension upon completion. LC-MS must show total consumption of the C4-intermediate.
Downstream Applications in Targeted Oncology
The true value of the 2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine intermediate is realized in its downstream biological applications. The fused oxygen-containing ring acts as a critical pharmacophore, engaging in hydrogen bonding with the hinge region of various kinases.
PI3K/AKT Pathway Dual Inhibition
The PI3K/AKT signaling axis is notoriously hyperactivated in solid tumors. Furo[2,3-d]pyrimidine derivatives synthesized from this intermediate have demonstrated profound dual-inhibitory activity. Recent structural optimizations utilizing this scaffold yielded compounds with extraordinary potency, demonstrating IC50 values in the sub-micromolar range against PI3Kα/β and AKT-1 [3].
FLT3-ITD Blockade in Acute Myeloid Leukemia (AML)
Internal tandem duplications (ITD) in the FLT3 receptor tyrosine kinase drive aggressive AML. Hybridizing the furo[2,3-d]pyrimidine core with 1,3,4-thiadiazole moieties has generated novel Type II inhibitors that bind the hydrophobic pocket of the inactive FLT3 kinase, suppressing downstream STAT5 and ERK1/2 phosphorylation with nanomolar cytotoxicity [4].
EGFR/HER2 Tyrosine Kinase Inhibition
Derivatives featuring anilino-substitutions at the C4 position of the furo[2,3-d]pyrimidine core have been identified as potent dual inhibitors of EGFR and HER2, proving highly effective in inducing apoptosis in resistant breast cancer cell lines [5].
Multi-target inhibition of the RTK/PI3K/AKT signaling pathway by furo[2,3-d]pyrimidine agents.
References
-
Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Source: PubMed / European Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity Source: PubMed / European Journal of Medicinal Chemistry URL: [Link]
Cross-Reactivity and Selectivity Profiling of Furo[2,3-d]pyrimidine Kinase Inhibitors: A Comparative Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & The Cross-Reactivity Challenge
The furo[2,3-d]pyrimidine scaffold is a highly privileged, bioisosteric analog of purine. Because it structurally mimics the adenine ring of ATP, it serves as an exceptionally potent hinge-binding motif for targeting the ATP-binding site of various protein and lipid kinases. However, this structural mimicry introduces a significant drug development bottleneck: cross-reactivity .
Because the ATP-binding pocket is highly conserved across the ~500 kinases in the human kinome, early-stage furo[2,3-d]pyrimidine derivatives frequently exhibit off-target interactions, leading to unexpected cytotoxicity and narrow therapeutic windows [1]. As a Senior Application Scientist, I frequently see development pipelines stall because biochemical potency is prioritized over kinome-wide selectivity.
This guide provides a comparative analysis of how specific structural modifications to the furo[2,3-d]pyrimidine core dictate selectivity across distinct kinase families (e.g., PI3K/AKT, VEGFR-2, and FLT3), supported by field-proven experimental workflows for rigorous selectivity profiling.
Structural Causality: Engineering Selectivity Out of a Promiscuous Scaffold
To transform a pan-kinase inhibitor into a selective therapeutic, medicinal chemistry efforts must exploit the subtle, non-conserved amino acid residues surrounding the highly conserved ATP-binding hinge region [1].
-
C-4 Substitutions (Targeting the Hydrophobic Pocket): Introducing bulky or specialized moieties at the C-4 position forces the molecule out of the conserved hinge region and into the allosteric hydrophobic back pocket. For example, appending a 1,3,4-thiadiazole-urea moiety at C-4 has successfully yielded highly selective FLT3-ITD inhibitors that avoid off-target cross-reactivity with other kinases [2].
-
C-5 and C-6 Substitutions (Exploiting Isoform Differences): The ATP-binding sites of PI3K isoforms are notoriously similar. However, structure-activity relationship (SAR) studies demonstrate that modifications at the C-5 and C-6 positions (such as the addition of 2-thienyl and methyl groups) heavily influence PI3K isoform and AKT selectivity by interacting with unique residues in the gatekeeper area [3].
Caption: Furo[2,3-d]pyrimidine inhibition points across the RTK and PI3K/AKT signaling pathways.
Comparative Performance Analysis
To objectively evaluate the performance of optimized furo[2,3-d]pyrimidine derivatives, we must compare their biochemical IC50 values against both their primary targets and standard-of-care reference drugs. The table below synthesizes quantitative data from recent profiling studies.
Table 1: Kinase Inhibition and Selectivity Profile of Optimized Furo[2,3-d]pyrimidines
| Compound Class / Specific ID | Primary Target | Target IC50 | Off-Target / Cross-Reactivity Profile | Reference Standard (IC50) |
| Furo[2,3-d]pyrimidine (Compound 4c) [4] | VEGFR-2 | 57.1 nM | Moderate cross-reactivity; selective over certain RTKs. Demonstrated deactivation of VEGFR-2 in cellular assays. | Sorafenib (41.1 nM) |
| Furo[2,3-d]pyrimidin-thiadiazole (Cmpd 49) [2] | FLT3-ITD | Nanomolar | Highly selective. Suppressed FLT3 phosphorylation without affecting the FLT3-independent K562 cell line. | Quizartinib / Sorafenib |
| Furo[2,3-d]pyrimidine (Compound 10b) [5] | PI3Kα / AKT | 175 nM / 411 nM | Dual PI3K/AKT inhibition. High selectivity index (SI) with low off-target cytotoxicity against healthy WI-38 cells. | Standard PI3K inhibitors |
| Furo[2,3-d]pyrimidine (Compound V) [3] | AKT-1 | 24.0 μM | Contains 2-thienyl/methyl groups at C-5/C-6. Demonstrates specific AKT-1 engagement but requires further optimization for potency. | Doxorubicin (Cellular) |
Data Interpretation: While Compound 4c achieves near-parity with Sorafenib for VEGFR-2 inhibition, Compound 49 represents a masterclass in selectivity engineering. By appending a thiadiazole-urea tail, the researchers successfully bypassed the promiscuity of the bare furo[2,3-d]pyrimidine core, achieving selective cytotoxicity in FLT3-ITD expressing AML cell lines (MV4-11) [2].
Experimental Methodologies for Selectivity Profiling
A robust profiling pipeline must be a self-validating system. Biochemical IC50 values do not always translate to cellular efficacy due to membrane permeability issues and intense intracellular ATP competition (intracellular ATP is ~1-5 mM, whereas biochemical assays are often run at the Michaelis constant,
Protocol A: Radiometric Kinase Profiling (Biochemical)
Causality Note: We utilize a 33P-ATP radiometric assay rather than a fluorescence-based assay (like TR-FRET) for primary profiling. Furo[2,3-d]pyrimidines are highly conjugated planar ring systems that often exhibit auto-fluorescence, which can artificially inflate apparent IC50 values in fluorescence assays. Furthermore, these derivatives frequently suffer from poor aqueous solubility, which can cause compound precipitation and false negatives [1].
-
Solubility Verification: Prior to the assay, determine the thermodynamic solubility of the furo[2,3-d]pyrimidine derivative in the assay buffer (e.g., using nephelometry). Ensure the maximum tested concentration is at least 10-fold below the precipitation threshold.
-
Enzyme Preparation: Incubate the target kinase (e.g., PI3Kα or VEGFR-2) with the specific substrate peptide in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Triton X-100 to prevent non-specific plastic binding.
-
Compound Addition: Add the inhibitor in a 10-point dose-response curve (1/3 log dilutions) starting from 10 μM. Include a DMSO-only vehicle control (max 1% final DMSO concentration).
-
Reaction Initiation: Initiate the reaction by adding an ATP mixture containing both cold ATP (at the
of the specific kinase) and trace[γ-33P]-ATP. -
Termination & Detection: After 60 minutes at room temperature, terminate the reaction with 3% phosphoric acid. Spot the mixture onto a P81 phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify substrate phosphorylation using a microplate scintillation counter.
Protocol B: Cellular Target Engagement (Western Blotting)
Causality Note: To prove that the inhibitor is not just selectively binding in a cell-free environment, but actually engaging the target inside a living cell, we must measure the phosphorylation status of immediate downstream effectors (e.g., p-AKT for PI3K inhibitors, or p-STAT5 for FLT3 inhibitors) [2].
-
Cell Culture & Treatment: Seed target cells (e.g., MV4-11 for FLT3, or HS 578T for PI3K) in 6-well plates at
cells/well. Treat with the furo[2,3-d]pyrimidine inhibitor at , , and the biochemical IC50 for 2-4 hours. -
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the transient phosphorylation state).
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of total protein per lane onto a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., anti-p-FLT3, anti-p-STAT5, or anti-p-AKT) overnight at 4°C.
-
Validation: Strip and reprobe the membrane for total protein (e.g., total FLT3 or total AKT) and a loading control (e.g., GAPDH). The ratio of phosphorylated to total protein confirms selective intracellular target engagement.
Caption: Step-by-step experimental workflow for evaluating kinase selectivity and cross-reactivity.
References
-
Moradi, M., et al. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Faggal, S. I., et al. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (PMC). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Available at: [Link]
-
RSC Publishing. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available at: [Link]
Safety Operating Guide
Operational Guide: Proper Disposal and Handling of 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
Compound Profiling & Causality for Strict Disposal
2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine (CAS: 1823731-18-5) is a bicyclic heterocyclic compound featuring a fused furopyrimidine scaffold with chlorine substituents at positions 2 and 4[1]. In drug discovery and pharmaceutical research, it is primarily utilized for its potent cytostatic activity, demonstrating significant efficacy against colon carcinoma cell lines (e.g., HCT116) with an IC50 of ~27 µM[1].
The Causality Behind Strict Disposal: Standard laboratory solvent disposal protocols are entirely insufficient for this compound due to a dual-hazard profile:
-
Halogenated Structure: The presence of stable carbon-chlorine (C-Cl) bonds dictates that the compound must not be comingled with non-halogenated waste[2]. Incinerating halogenated waste at standard temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Complete destruction requires specialized high-temperature incineration (>1000°C)[3].
-
Cytostatic Activity: Because its mechanism of action involves the inhibition of cell proliferation, it poses a severe occupational exposure risk[1]. Trace contaminated materials (e.g., pipette tips, gloves, and biological media) must be managed under strict hazardous drug/cytotoxic waste protocols to prevent mutagenic or toxic exposure to laboratory personnel[4].
Waste Stream Segregation Logic
To ensure regulatory compliance and environmental safety, waste containing this compound must be triaged based on its physical state and experimental use phase.
Decision matrix for segregating 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine waste.
Step-by-Step Disposal Protocols
Protocol A: Liquid Halogenated Waste (Post-Synthesis or Extraction)
Objective: Safely collect solvent-dissolved compound while preventing cross-contamination with non-halogenated streams.
-
Preparation: Ensure the primary waste carboy is explicitly labeled "Hazardous Waste: Halogenated Organics" and features a vented cap to prevent pressure buildup.
-
Segregation: Pour the liquid waste into the halogenated container. Crucial Causality: Do not mix with non-halogenated waste if the halogen content exceeds 5% or water content exceeds 10%, as high water content disrupts the high-temperature incineration process[2].
-
Validation: Log the estimated volume and concentration on the laboratory's waste manifest. Verify that the pH of the waste is between 5 and 9 to prevent container corrosion.
-
Storage: Store in a secondary containment tray in a designated flammable/hazardous storage cabinet until pickup by an EPA-licensed hazardous waste management company[3].
Protocol B: Biological & Cytotoxic Waste (Post-Assay)
Objective: Neutralize occupational exposure risks from cytostatic biological assays.
-
Collection: Place all solid consumables (e.g., culture plates, pipette tips, and PPE) that have come into contact with the compound into a designated, rigid, purple-labeled cytotoxic waste bin[4].
-
Liquid Media Handling: Do not bleach cytostatic compounds unless validated, as bleach can react with the pyrimidine ring to form toxic byproducts. Collect liquid biological waste in a sealed, shatterproof container labeled "Cytotoxic Liquid Waste"[4].
-
Validation: Seal the container once it is 3/4 full. Weigh the container and ensure it matches the gravimetric log to guarantee zero diversion of hazardous materials.
-
Disposal: Transfer to a licensed facility for irreversible destruction via high-temperature incineration[3].
Spill Response and Decontamination
Trustworthiness in safety requires a self-validating spill protocol that eliminates trace residues.
-
Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE: double nitrile gloves, splash goggles, and a chemically resistant lab coat[4].
-
Containment: For liquid spills, surround the area with inert, non-combustible absorbent pads. For powder spills, gently cover with damp absorbent paper to prevent aerosolization of the cytostatic powder.
-
Cleanup: Carefully scoop the absorbed material using non-sparking tools. Place all cleanup materials into a secondary containment bag, seal it, and place it into the Halogenated/Cytotoxic waste bin[2].
-
Decontamination Validation: Wash the spill area with a high-pH detergent solution, followed by a water rinse. Swab the area and use UV-Vis or LC-MS on the swab extract (if available) to confirm the complete absence of the furopyrimidine scaffold.
Quantitative Waste Segregation Limits
Summarizing the critical thresholds ensures operational clarity and compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.
| Parameter | Operational Threshold | Required Action | Regulatory / Safety Driver |
| Halogen Content | > 5% by volume | Route strictly to Halogenated Waste Stream. | EPA RCRA; Prevents dioxin formation during standard incineration[2]. |
| Water Content | < 10% in organic stream | Separate aqueous from organic waste. | High water content lowers incineration efficiency, risking incomplete destruction[2]. |
| Incineration Temp | > 1000°C | Use certified hazardous waste vendor. | Ensures complete thermal breakdown of the C-Cl bonds and pyrimidine ring[3]. |
| Container Fill Level | Maximum 75% (3/4 full) | Seal and replace container. | Prevents overflow, pressure buildup, and spill risks during transit[4]. |
References
-
U.S. Environmental Protection Agency (EPA). "Treatment Technologies For Halogenated Organic Containing Wastes". Source: EPA. URL: [Link]
-
UW Oshkosh Environmental Health and Safety. "Guide to Classifying Unwanted Materials". Source: UW Oshkosh. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". Source: OSHA. URL: [Link]
Sources
- 1. 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine | 1823731-18-5 | Benchchem [benchchem.com]
- 2. uwosh.edu [uwosh.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
